

A Comprehensive Technical Guide to the Physical Properties of 4-Piperidineethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Piperidineethanol**

Cat. No.: **B032411**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **4-Piperidineethanol** (CAS No. 622-26-4), a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. This document presents key quantitative data, detailed experimental protocols for melting point determination, and a logical framework for understanding the presented information.

Core Physical Properties of 4-Piperidineethanol

4-Piperidineethanol, also known as 4-(2-Hydroxyethyl)piperidine, is a white crystalline solid at room temperature.^{[1][2]} Its physical characteristics are crucial for its application in various chemical syntheses and for ensuring appropriate storage and handling conditions.

Quantitative Data Summary

The following table summarizes the key physical properties of **4-Piperidineethanol** compiled from various sources.

Property	Value	Source(s)
Melting Point	46-47 °C	[1] [3]
50 °C	[4]	
45-50 °C	[5]	
Boiling Point	131-136 °C at 17 mmHg	[1] [3]
228 °C	[4]	
Density	1.0059 g/cm ³ at 15 °C	[5]
Refractive Index	n _{20/D} 1.4902	[1] [3]
n _{20/D} 1.49	[4]	
Molecular Formula	C ₇ H ₁₅ NO	[4]
Molecular Weight	129.20 g/mol	[4]
Flash Point	113 °C (closed cup)	
>230 °F	[5]	
Appearance	White crystalline low melting solid	[1] [2]
White or colorless to almost white or almost colorless powder or lump	[4]	

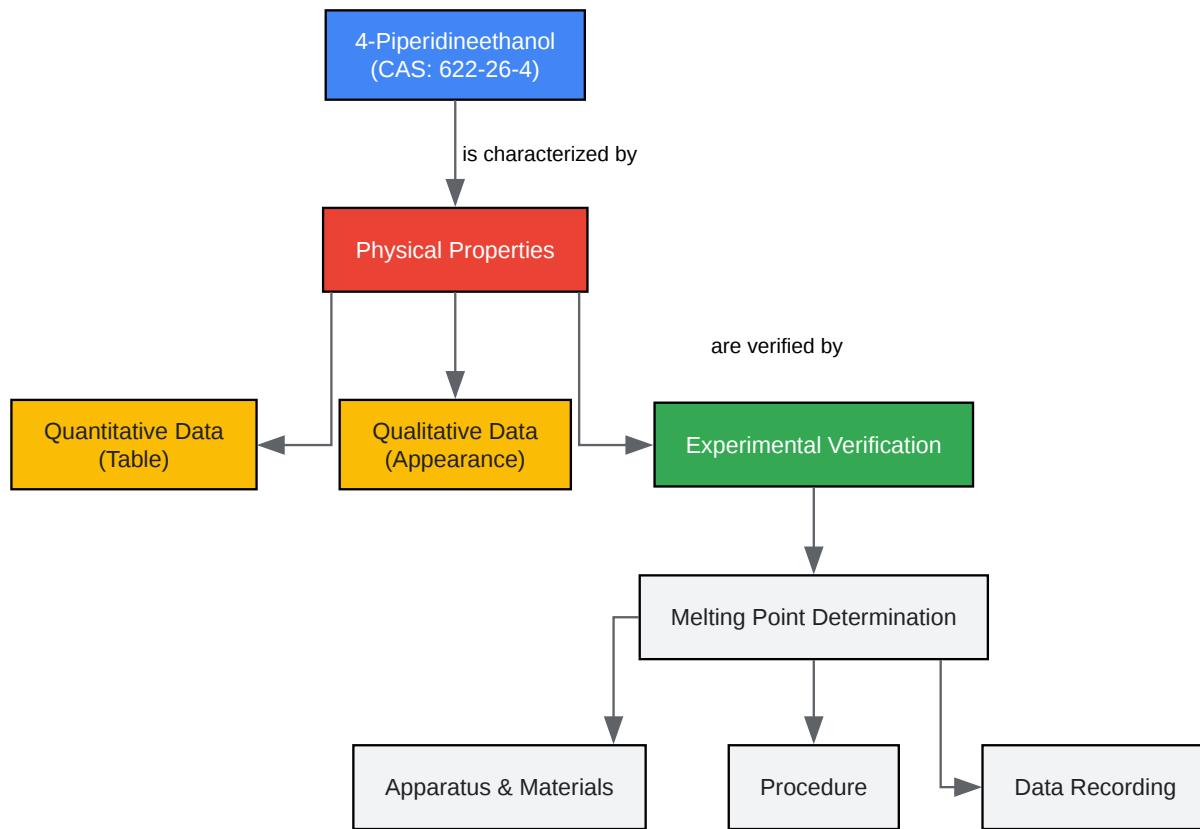
Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for determining the melting point range of **4-Piperidinethanol** using a capillary tube. This method is based on established laboratory techniques.[\[6\]](#)

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar digital device) or Thiele tube with oil bath

- Capillary tubes (sealed at one end)
- **4-Piperidineethanol** sample, finely powdered
- Thermometer (if using an oil bath)
- Mortar and pestle
- Spatula


Procedure:

- Sample Preparation:
 - Place a small amount of **4-Piperidineethanol** on a clean, dry surface.
 - If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[\[6\]](#)
- Loading the Capillary Tube:
 - Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the solid will enter the tube.
 - To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.[\[7\]](#) The packed sample should be approximately 1-2 mm high.[\[8\]](#)
- Melting Point Measurement:
 - Using a Digital Melting Point Apparatus:
 - Place the loaded capillary tube into the sample holder of the apparatus.[\[7\]](#)
 - If the approximate melting point is known (around 46-50 °C), set the starting temperature to about 15-20 °C below this range.[\[6\]](#)

- Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
- Observe the sample through the magnifying lens.
- Using a Thiele Tube and Oil Bath:
 - Attach the capillary tube to a thermometer using a small rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[8]
 - Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, making sure the oil level is above the top of the sample.[9]
 - Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes even heat distribution through convection.
 - Heat rapidly to within 20 °C of the expected melting point, then reduce the heating rate to 2-3 °C per minute.[6]
- Recording the Melting Point Range:
 - Record the temperature at which the first droplet of liquid appears (T1).[6]
 - Continue heating slowly and record the temperature at which the last solid crystal melts completely (T2).[6]
 - The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).
- Post-Measurement:
 - Allow the apparatus to cool.
 - Dispose of the used capillary tube in a designated glass waste container. Do not reuse capillary tubes.[8]

Logical Framework

The following diagram illustrates the logical relationship between the core concepts presented in this technical guide, from the compound identification to the detailed experimental verification of its physical properties.

[Click to download full resolution via product page](#)

Caption: Logical workflow for characterizing **4-Piperidinemethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Piperidineethanol | 622-26-4 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. almaaql.edu.iq [almaaql.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Piperidineethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032411#physical-properties-of-4-piperidineethanol-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

